3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea
Overview
Description
3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea involves multiple steps. The process typically starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale. This involves optimizing the reaction conditions to ensure high yield and purity of the product. The use of advanced technologies and equipment is essential to achieve this.
Chemical Reactions Analysis
Types of Reactions: 3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of specific functional groups within the compound.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for the synthesis of more complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and its interactions with biological systems. In industry, it can be used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
3-[4-[[4-(Diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea can be compared with other similar compounds to highlight its unique properties Similar compounds may include other urea derivatives with similar structural features
Conclusion
This compound is a compound with significant potential in various fields of research and industry Its unique properties and the ability to undergo various chemical reactions make it a valuable compound for scientific studies and industrial applications
Properties
IUPAC Name |
3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O2/c1-5-26(6-2)22(28)24-20-13-9-18(10-14-20)17-19-11-15-21(16-12-19)25-23(29)27(7-3)8-4/h9-16H,5-8,17H2,1-4H3,(H,24,28)(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSGICAGUNHFPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(=O)N(CC)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20407830 | |
Record name | 3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41915-92-8 | |
Record name | 3-[4-[[4-(diethylcarbamoylamino)phenyl]methyl]phenyl]-1,1-diethylurea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20407830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-METHYLENEBIS(1,1-DIETHYL-3-PHENYLUREA) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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